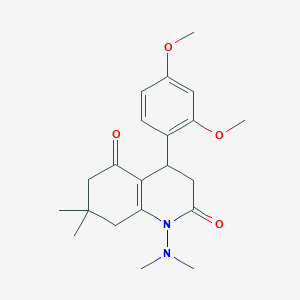
5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound with a pyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, methoxy, and carboxamide, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride in methanol . This one-pot reaction is advantageous due to its short reaction time, mild conditions, and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, can be applied to scale up the synthesis process. For example, the use of meglumine as a biodegradable catalyst in multicomponent reactions has been reported .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against hepatitis C and severe acute respiratory syndrome (SARS).
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-aryl-5-cyano-1,6-dihydro-2-thiouracils: These compounds share a similar cyano group and have been studied for their antiviral activities.
3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-2,2’-bipyridine-6-carbonitriles: These compounds have similar structural features and are investigated for their photophysical properties.
Uniqueness
5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. Its pyridazine core differentiates it from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-10-13(9-17)15(21)20(18-14(10)16(22)19(2)3)11-5-7-12(23-4)8-6-11/h5-8H,1-4H3 |
InChI Key |
KRYHOMFGRAJTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)N(C)C)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11064558.png)
![1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064559.png)

![[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11064572.png)
![2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11064578.png)
![methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11064585.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11064591.png)
![N-(3,4-Dimethylphenyl)-N-[(4-phenyl-3-propionyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL)methyl]propanamide](/img/structure/B11064595.png)

![N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11064611.png)
![2-amino-6-methyl-4-(3-methyl-1-benzothiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11064615.png)

![4-{5-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11064628.png)
![1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol](/img/structure/B11064645.png)
